molecular formula C26H17D6FIN5O4 B1164602 Trametinib-d6

Trametinib-d6

Cat. No.: B1164602
M. Wt: 621.4
InChI Key: LIRYPHYGHXZJBZ-PLTCQNJYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trametinib-d6 is a deuterium-labeled analog of the antineoplastic agent Trametinib, selectively designed for use in biomedical research . This stable isotope-labeled compound serves as a critical internal standard in quantitative analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS) . Its primary research value lies in improving the accuracy and reliability of mass spectrometry and liquid chromatography assays, enabling the precise quantification of Trametinib concentrations in complex biological matrices . This application is essential for conducting high-quality pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, providing researchers with robust data on drug exposure and disposition . The parent compound, Trametinib, is a dual-kinase inhibitor that targets mitogen-activated extracellular signal regulated kinases 1 and 2 (MEK1 and MEK2) . It acts as a key inhibitor within the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signal transduction cascade that is frequently mutated in various cancers, leading to unregulated cell growth and proliferation . By inhibiting MEK1/MEK2, Trametinib induces cell cycle arrest and apoptosis in vitro, making it a targeted therapy for cancers with specific BRAF V600E or V600K mutations, such as metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer . This compound itself is a chemical tool for studying this important drug and is strictly for research use. It is not intended for diagnostic or therapeutic use in humans or animals. Key Applications: • Internal Standard for LC-MS: Provides high-accuracy quantification of Trametinib in biological samples for pharmacokinetic and bioanalytical studies . • Metabolic Research: Facilitates the investigation of Trametinib's metabolic pathways and profile. • Therapeutic Drug Monitoring Assay Development: Aids in the creation and validation of robust assays to monitor drug levels in research settings. Molecular Information: • Molecular Formula: C₂₆H₁₇D₆FIN₅O₄ • Molecular Weight: 621.44 g/mol

Properties

Molecular Formula

C26H17D6FIN5O4

Molecular Weight

621.4

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D

InChI Key

LIRYPHYGHXZJBZ-PLTCQNJYSA-N

SMILES

O=C(C([2H])[2H])NC1=C([2H])C(N2C(C(C(N(C3CC3)C2=O)=O)=C(NC4=CC=C(I)C=C4F)N5C)=C(C)C5=O)=C([2H])C([2H])=C1[2H]

Synonyms

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2

Origin of Product

United States

Synthesis and Comprehensive Characterization of Trametinib D6

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex molecules like Trametinib (B1684009) requires synthetic methods that are both efficient and highly specific. General strategies for deuteration often involve either introducing deuterium from a simple, commercially available deuterated reagent at an early stage of the synthesis or performing a hydrogen-deuterium (H/D) exchange on a late-stage intermediate or the final molecule. chem-station.com The choice of method depends on the target position for labeling, the stability of the molecule to the required reaction conditions, and the availability of starting materials.

While the proprietary synthesis of Trametinib-d6 is not publicly disclosed, a plausible synthetic route can be devised based on the known synthesis of Trametinib. researchgate.netgoogle.com The structure of Trametinib features two methyl groups on the pyridopyrimidine core at positions 6 and 8. The designation "d6" strongly implies that these two methyl groups are fully deuterated (CD3), resulting in a total of six deuterium atoms.

A logical approach involves the use of a deuterated building block in the synthesis of the core ring structure. The synthesis of the pyridopyrimidine trione (B1666649) core of Trametinib can be achieved through the cyclization of precursors derived from malonic acid derivatives. google.com To generate the d6 analog, a deuterated version of a key intermediate, such as methyl-d3-malonic acid, could be employed.

A potential synthetic sequence is outlined below:

Preparation of a Deuterated Precursor: Synthesis of the 6,8-di(methyl-d3)pyridopyrimidine trione intermediate. This can be accomplished by adapting known cyclization methods, using methyl-d3-malonic acid or another suitable C-methyl-d3 source in place of its non-deuterated counterpart.

Cyclization and Functionalization: The deuterated pyridopyrimidine trione intermediate is then carried through the subsequent steps of the Trametinib synthesis. google.com This involves reactions to introduce the cyclopropyl (B3062369) group and the 2-fluoro-4-iodoanilino moiety.

Final Assembly: The final step involves coupling the functionalized deuterated core with the N-(3-aminophenyl)acetamide side chain to yield the final this compound product.

This strategy confines the deuterium label to the desired positions early in the synthesis, avoiding potentially harsh H/D exchange conditions on the complex final molecule.

The selection of the labeling position is critical for the utility of a deuterated internal standard. The ideal locations for deuterium incorporation are sites that are not susceptible to metabolic cleavage or chemical exchange. Placing the deuterium labels on metabolically stable positions ensures that the mass difference between the analyte and the internal standard is maintained throughout sample preparation and analysis.

For this compound, the two methyl groups on the pyridopyrimidine core are excellent candidates for labeling. These positions offer several advantages:

Metabolic Stability: The C-D bonds are stronger than C-H bonds, and these aromatic methyl groups are not typically primary sites of metabolism, preventing the loss of the label.

Significant Mass Shift: The incorporation of six deuterium atoms provides a clear +6 Da mass shift, which is easily resolved from the unlabeled compound and its naturally occurring isotopes by a mass spectrometer.

Synthetic Accessibility: As described above, these positions can be accessed through the use of readily available deuterated building blocks.

Minimal Isotope Effect: Labeling at these positions is unlikely to cause a significant kinetic isotope effect that would alter the chromatographic retention time compared to the unlabeled compound, ensuring co-elution during LC-MS analysis. researchgate.netnih.gov

Analytical Verification of this compound Identity and Purity for Research Use

Rigorous analytical characterization is essential to confirm that the synthesized this compound is suitable for its intended use as a research standard. This involves a suite of spectroscopic and chromatographic techniques to confirm the molecular structure, determine purity, and quantify the level of deuterium incorporation. clearsynth.com

High-Resolution Mass Spectrometry (HRMS): HRMS is the primary tool for confirming the successful incorporation of the deuterium atoms. By providing a highly accurate mass measurement, it can verify the elemental formula of the labeled compound. The expected mass difference between Trametinib and this compound would be approximately 6.0378 Da (6 x the mass difference between Deuterium and Protium).

Compound Chemical Formula Calculated Monoisotopic Mass (Da) Observed [M+H]⁺ (Da)
TrametinibC₂₆H₂₃FIN₅O₄615.0728616.0801
This compoundC₂₆H₁₇D₆FIN₅O₄621.1106622.1179

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the precise location of the deuterium labels.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the two methyl groups at positions 6 and 8 of the pyridopyrimidine ring would be absent or significantly diminished, providing direct evidence of deuterium substitution at these sites.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the deuterated methyl groups, confirming their presence.

¹³C NMR: The carbon signals for the deuterated methyl groups (CD₃) would appear as multiplets due to C-D coupling, and their chemical shifts might be slightly different compared to the CH₃ groups in unlabeled Trametinib.

Chromatographic methods are employed to assess the chemical and isomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is used to separate this compound from any non-labeled starting materials, intermediates, or other synthesis-related impurities. bepls.comallmultidisciplinaryjournal.com A validated HPLC method, typically using a C18 reverse-phase column, can determine the purity of the compound by integrating the area of the product peak relative to the total peak area in the chromatogram. Purity is often required to be >98% or >99% for use as an analytical standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govfda.gov This technique is ideal for confirming that the main peak in the chromatogram corresponds to the correct mass for this compound. It also serves as a highly sensitive method for detecting any residual unlabeled Trametinib or other impurities that might not be resolved by UV detection alone. The deuterated standard is expected to co-elute with the unlabeled Trametinib. researchgate.netnih.gov

Isotopic enrichment is a critical parameter that defines the percentage of the labeled compound that contains the desired number of deuterium atoms. It is typically determined using high-resolution mass spectrometry. By analyzing the ion cluster for the molecular ion [M+H]⁺, the relative intensities of this compound (M+6), Trametinib-d5 (M+5), and so on, down to the unlabeled Trametinib (M+0), can be measured.

The isotopic purity is calculated as: Isotopic Enrichment (%) = [Intensity(d6) / (Σ Intensities of all isotopic species)] x 100

For a high-quality standard, the isotopic enrichment is typically expected to be ≥98%.

Isotopic Species Relative Intensity (%) Description
d0 (Unlabeled)< 0.1Residual unlabeled Trametinib
d1-d4< 0.5Intermediates with incomplete deuteration
d51.0Labeled compound with one missing deuterium
d6> 98Fully labeled this compound

This comprehensive characterization ensures that this compound is a reliable and well-defined tool for advanced biomedical and pharmaceutical research.

Advanced Analytical Applications of Trametinib D6 in Preclinical Bioanalysis

Development and Validation of Quantitative Bioanalytical Methods Utilizing Trametinib-d6

The foundation of accurate preclinical assessment of Trametinib (B1684009) lies in the meticulous development and validation of quantitative bioanalytical methods. The use of this compound is central to achieving the required levels of precision and accuracy in these assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Trametinib Quantification

LC-MS/MS has emerged as the gold standard for the quantification of Trametinib in biological matrices due to its superior sensitivity and selectivity. mdpi.com The development of these methods involves optimizing several key parameters to ensure reliable performance.

Sample preparation is a critical first step, with protein precipitation being a commonly used technique for its simplicity and efficiency in removing proteins from plasma samples. researchgate.netresearchgate.net Other techniques like liquid-liquid extraction have also been successfully employed. nih.govnih.gov

Chromatographic separation is typically achieved using reversed-phase columns, such as C18 columns. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (like acetonitrile (B52724) or methanol) is used to separate Trametinib from endogenous matrix components. researchgate.netresearchgate.netnih.gov

For detection, a triple quadrupole mass spectrometer operating in positive-ion mode with multiple reaction monitoring (MRM) is frequently utilized. nih.govuu.nl This technique provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. For Trametinib, a common transition monitored is m/z 616 to m/z 491. nih.gov Method validation is performed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA), assessing parameters such as linearity, accuracy, precision, and stability. nih.govnih.gov Validated assays for Trametinib have demonstrated linearity over clinically relevant concentration ranges, for instance, from 0.5 to 50 ng/mL in human plasma. nih.govuu.nl

Role of this compound as an Internal Standard for Enhanced Precision and Accuracy

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is crucial for enhancing the precision and accuracy of LC-MS/MS assays. nih.govclearsynth.com An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during the analytical process. clearsynth.com

This compound is an ideal internal standard because it is chemically identical to Trametinib, differing only in the presence of deuterium (B1214612) atoms. This structural similarity ensures that it behaves almost identically to the analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. By co-eluting with Trametinib, this compound can effectively compensate for variations in extraction recovery and potential matrix effects, thereby improving the reliability of the quantification. texilajournal.comchromforum.org The use of SIL internal standards is considered the first choice in quantitative bioanalysis to achieve robust and dependable results. scispace.com For instance, in methods for the simultaneous quantification of multiple kinase inhibitors, including Trametinib, stable isotope-labeled internal standards are consistently used to ensure accuracy. nih.govnih.gov

Table 1: Validation Parameters for LC-MS/MS Quantification of Trametinib in Human Plasma
ParameterAcceptance CriteriaReported Values for Trametinib AssaysReference
Linearity (Correlation Coefficient, r²)≥ 0.99≥ 0.996 nih.govuu.nl
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 5 or 100.25 - 2 ng/mL nih.govmdpi.com
Intra- and Inter-assay Precision (CV%)≤ 15% (≤ 20% at LLOQ)0.7% - 8.0% nih.gov
Intra- and Inter-assay Accuracy (Bias %)Within ±15% (±20% at LLOQ)-3.2% to +6.3% nih.gov
Extraction RecoveryConsistent and reproducible74% - 104% nih.gov

Assessment and Mitigation of Matrix Effects in Biological Samples Using Deuterated Analogs

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix, pose a significant challenge in LC-MS/MS bioanalysis. These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise results. texilajournal.com Deuterated internal standards like this compound are instrumental in assessing and mitigating these effects. clearsynth.com

Because this compound has nearly identical physicochemical properties to Trametinib, it experiences the same degree of ion suppression or enhancement. chromforum.org By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized. clearsynth.com However, it is important to ensure that the analyte and its deuterated internal standard co-elute precisely, as even slight chromatographic separation can lead to differential matrix effects and compromise the correction. chromatographyonline.comnih.gov The validation of bioanalytical methods must include a thorough assessment of matrix effects to ensure the ruggedness of the assay across different sources of biological samples. nih.govresearchgate.net

Quantification of Trametinib in Diverse Preclinical Biological Matrices

The validated LC-MS/MS methods utilizing this compound are applied to quantify Trametinib in a variety of preclinical matrices, providing critical data for understanding its behavior both in vitro and in vivo.

Application in In Vitro Cellular and Subcellular Assay Systems (e.g., cell lysates, microsomal fractions)

In preclinical drug discovery, in vitro assays are essential for evaluating the activity and metabolic stability of new chemical entities. LC-MS/MS methods are used to quantify Trametinib in these systems. For example, cell viability assays are performed where cancer cell lines are treated with Trametinib to determine its inhibitory concentration. nih.govnih.govresearchgate.net The concentration of the compound in the cell culture medium or cell lysates can be measured to correlate exposure with pharmacological effect.

Furthermore, metabolic stability studies are conducted using subcellular fractions like human liver microsomes (HLMs). nih.gov These assays help predict the metabolic clearance of a drug. By incubating Trametinib with HLMs and quantifying its disappearance over time using a validated LC-MS/MS method, key metabolic parameters can be determined. nih.gov

Quantification in Preclinical In Vivo Biological Fluids and Tissues (e.g., plasma, tissue homogenates from animal models)

To understand the pharmacokinetic profile of Trametinib, its concentration is measured over time in biological fluids and tissues from animal models. nih.govfda.gov Plasma is the most common matrix for pharmacokinetic studies, and numerous validated LC-MS/MS methods exist for quantifying Trametinib in plasma. nih.govuu.nlnih.govresearcher.life These studies provide essential parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). fda.gov

In addition to plasma, determining the drug concentration in tissues is crucial for understanding its distribution and target site engagement. Studies in animal models have shown that Trametinib distributes to various tissues, and its concentration can be quantified in tissue homogenates. researchgate.netnih.gov For instance, Trametinib has been measured in splenic tissues and other organs in mice to correlate drug levels with pharmacodynamic effects, such as the inhibition of MAPK signaling. researchgate.net

Table 2: Reported Trametinib Concentrations in Preclinical Models
Biological MatrixAnimal ModelConcentration RangeReference
PlasmaHuman Patients (Clinical Study)1.0 to 45 ng/mL researchgate.net
Plasma (Steady State Cmax)Human Patients (2 mg daily dose)~22.2 ng/mL fda.gov
Splenic TissueMouseVariable, detected post-dosing researchgate.net
Liver TissueMouseVariable, detected post-dosing researchgate.net

Methodological Advancements in High-Throughput Bioanalysis Through the Use of this compound

The integration of deuterated internal standards, such as this compound, has been a significant methodological advancement in the high-throughput bioanalysis of preclinical samples. The use of this compound is particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the cornerstone of modern bioanalytical workflows due to their high sensitivity and specificity. nih.gov The stable isotope-labeled internal standard (SIL-IS) closely mimics the physicochemical properties of the analyte, trametinib, allowing for effective compensation for variability in sample preparation and matrix effects. uu.nl This is paramount in high-throughput environments where rapid and robust analysis of a large number of samples is required. researchgate.net

Methodological advancements leveraging this compound are centered on the development of rugged and sensitive LC-MS/MS methods. A key aspect of these advancements is the streamlined sample preparation, often involving a simple protein precipitation step. uu.nlresearchgate.net This approach, combined with the use of a deuterated internal standard, allows for minimal sample manipulation, thereby reducing the potential for analytical error and increasing sample throughput.

Detailed research findings from a validated LC-MS/MS method for the simultaneous quantification of trametinib and dabrafenib (B601069) in human plasma highlight the performance achievable with the use of stable isotope-labeled internal standards. uu.nlresearchgate.net While the specific deuterated standard for trametinib was not named in this particular study, the results are representative of what is achieved with a compound like this compound. The method demonstrated excellent linearity over the validated concentration range, as well as high precision and accuracy, meeting the stringent requirements of regulatory guidelines. uu.nlresearchgate.net

The validation results for trametinib quantification are summarized in the tables below.

Linearity of the Calibration Curve for Trametinib

Concentration Range (ng/mL)Correlation Coefficient (r²)
0.5 - 50≥ 0.996

This table illustrates the linear relationship between the concentration of trametinib and the instrument response, a fundamental requirement for accurate quantification. uu.nlresearchgate.net

Precision and Accuracy of the Bioanalytical Method for Trametinib

Nominal Concentration (ng/mL)Measured Concentration (Mean ± SD, ng/mL)Precision (%CV)Accuracy (%)
0.5 (LLOQ)0.5 ± 0.114.7102.0
1.5 (LQC)1.5 ± 0.19.3100.0
20 (MQC)19.8 ± 1.05.199.0
40 (HQC)38.5 ± 1.53.996.3

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control. This table presents the intra-day precision and accuracy of the method, demonstrating its reproducibility and reliability for high-throughput analysis. uu.nlresearchgate.net

The robustness of such methods is further underscored by their ability to be successfully applied in clinical and preclinical studies, providing critical pharmacokinetic data. uu.nlresearchgate.net The use of this compound and similar deuterated standards is a key enabler of these methodological advancements, ensuring data of high quality and integrity in the fast-paced environment of drug development.

Preclinical Pharmacokinetic and Mechanistic Disposition Studies Employing Trametinib D6

Elucidation of Trametinib (B1684009) Metabolic Stability and Pathways in In Vitro Systems

In vitro studies are fundamental to understanding how Trametinib is processed biochemically before in vivo evaluation. These systems allow for controlled assessment of metabolic fate and the enzymes involved. The incorporation of a labeled tracer like Trametinib-d6 significantly improves the ability to accurately measure the rate of metabolism and track the transformation of the parent compound.

Microsomal and Hepatocyte Stability Assessments Using this compound as a Tracer

Microsomal and hepatocyte stability assays are standard in vitro methods used to predict hepatic clearance and evaluate the intrinsic metabolic stability of a drug candidate mims.comcambridge.org. Liver microsomes contain key Phase I and some Phase II metabolizing enzymes, while hepatocytes offer a more complete system encompassing both Phase I and Phase II metabolism, as well as transporter activity mims.comcambridge.orgfda.gov.

In these assessments, Trametinib is incubated with liver microsomes or hepatocytes from various species, and the disappearance of the parent compound over time is measured. The use of this compound as an internal standard is critical for accurate quantification of the remaining unlabeled Trametinib. By adding a known amount of the stable isotope-labeled analog to the samples, variations introduced during sample preparation and analysis can be corrected, leading to more reliable determination of metabolic half-life and intrinsic clearance pharmaffiliates.com. Studies using radiolabeled trametinib, such as [14C]-trametinib, have demonstrated rapid absorption and primarily fecal excretion, indicating significant hepatic metabolism pharmaffiliates.com. While specific data using this compound in these exact assays were not extensively detailed in the search results, the principle of using a stable isotope-labeled internal standard for accurate quantification in metabolic stability studies is well-established and directly applicable pharmaffiliates.comambeed.com.

Identification of Trametinib Metabolites through Isotope Tracing Techniques

Identifying the metabolic products of a drug is essential for understanding its disposition and potential activity or toxicity of the metabolites. Isotope tracing techniques, utilizing compounds like this compound or other labeled variants, are powerful tools for this purpose.

Studies have shown that Trametinib is metabolized primarily through deacetylation, either alone or in combination with mono-oxygenation, and further metabolism can occur via glucuronidation wikipedia.orgpharmaffiliates.combidepharm.comwikidata.orgaxios-research.com. A major metabolite identified is the desacetylated form of Trametinib. The use of labeled Trametinib allows researchers to track the original drug atoms through its metabolic transformations. By analyzing samples from in vitro incubations or in vivo studies using techniques like liquid chromatography-mass spectrometry (LC-MS) with a labeled tracer, metabolites can be detected and their structures elucidated based on their mass difference from the labeled parent compound and fragmentation patterns. For instance, studies using radioiodinated trametinib (e.g., 124I-trametinib) have demonstrated the ability to track the parent compound and its deacylated and oxidized metabolites in vivo. Similarly, stable isotope tracing with 13C-glucose has been used to study metabolic changes induced by Trametinib in preclinical models, highlighting the utility of isotopes in understanding the metabolic impact of the drug. This compound facilitates the identification and quantification of these metabolites by providing a distinct mass tag that allows differentiation from endogenous compounds and accurate relative quantification of the parent drug and its metabolic products pharmaffiliates.com.

Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450s, Esterases, UGTs)

Determining which enzymes are responsible for the metabolism of a drug is crucial for predicting potential drug-drug interactions and understanding variability in drug response. In vitro studies using selective enzyme inhibitors, recombinant enzymes, and correlation studies with enzyme activity in different liver preparations are employed for this characterization cambridge.orgfda.gov.

Research indicates that the primary metabolic pathway for Trametinib involves deacetylation mediated by hydrolytic enzymes, such as carboxylesterases or amidases pharmaffiliates.combidepharm.comwikidata.orgaxios-research.com. While mono-oxygenation and glucuronidation also contribute to its metabolism, the role of cytochrome P450 (CYP) enzymes appears to be minor bidepharm.com. In vitro studies have suggested that Trametinib is not a substrate for several CYP isoforms at clinically relevant concentrations bidepharm.com. However, it has shown in vitro inhibition of certain CYPs, including CYP2C8, CYP2C9, and CYP2C19, and induction of CYP3A4, although these effects are generally not considered clinically significant based on therapeutic exposures bidepharm.com. UDP-glucuronosyltransferases (UGTs) are involved in the glucuronidation pathway, which is another significant route of drug metabolism wikipedia.orgwikidata.orgaxios-research.com. Esterases and amidases, as non-CYP mediated enzymes, play a notable role in Trametinib's biotransformation bidepharm.com. Characterizing these enzyme systems, often aided by the precise quantification capabilities offered by using a labeled standard like this compound in the analytical methods, helps build a comprehensive picture of Trametinib's metabolic profile.

Investigation of Trametinib Transporter Interactions in Preclinical Models

Drug transporters located in various tissues, including the liver, kidney, and blood-brain barrier, play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of drugs. Understanding interactions with these transporters is vital for predicting drug disposition and potential drug-drug interactions. Preclinical models, both in vitro and in vivo, are used to assess these interactions.

Assessment of Efflux Transporter Substrate and Inhibitor Properties (e.g., P-glycoprotein, BCRP)

Efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump drugs out of cells, influencing their tissue distribution and elimination. Preclinical studies have investigated Trametinib's interaction with these transporters.

In vitro studies have indicated that Trametinib is a substrate for both P-gp and BCRP. However, some sources suggest that at clinically relevant concentrations, Trametinib is not a significant substrate for these transporters bidepharm.com. Despite being an in vitro substrate of P-gp, its high passive permeability and high bioavailability suggest that inhibition of P-gp is unlikely to significantly affect Trametinib exposure. Furthermore, in vitro studies have shown that Trametinib can inhibit P-gp and BCRP, but this inhibitory effect is not considered clinically relevant at therapeutic concentrations bidepharm.com. In vivo studies in transgenic mouse models have confirmed the important role of P-gp in restricting the brain distribution of Trametinib. These studies, which often rely on accurate quantification of drug levels in different tissues and biological fluids, benefit from the use of labeled internal standards like this compound in the analytical methods.

Analysis of Uptake Transporter Mediated Disposition

Uptake transporters facilitate the movement of drugs into cells and tissues. Interactions with hepatic uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs), are particularly important for liver uptake and subsequent metabolism or biliary excretion.

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models provide essential data on the in vivo behavior of a compound. These studies help predict human pharmacokinetics and identify potential issues related to exposure, tissue distribution, and elimination. Animal models commonly used include mice, rats, dogs, and hamsters, with the choice often depending on the specific research question and regulatory requirements researchgate.netnih.gov. Studies typically involve administering the compound to animals and collecting biological samples (blood, plasma, urine, feces, tissues) over time to measure drug concentrations.

For compounds like trametinib, a MEK inhibitor, preclinical PK studies are vital to understand systemic exposure and how the drug reaches its target tissues nih.govnih.govresearchgate.net. These studies contribute to establishing pharmacokinetic-pharmacodynamic correlations observed in animal models nih.govnih.gov.

Determination of Absorption and Distribution Characteristics (e.g., tissue distribution studies)

Absorption characteristics in animal models are typically assessed following different routes of administration, most commonly oral gavage, to determine the rate and extent to which the compound enters the systemic circulation. Parameters such as peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax) are evaluated. Bioavailability, the fraction of the administered dose that reaches systemic circulation, is also determined by comparing systemic exposure after oral and intravenous administration.

Tissue distribution studies in animal models provide insight into where the compound is distributed within the body after reaching systemic circulation. These studies involve administering the compound and collecting various tissues at different time points to measure drug concentrations researchgate.net. For instance, studies on trametinib have shown its presence in various organs and plasma at variable concentrations, with consistent detection in splenic tissues researchgate.net.

Data from such studies can be presented in tables showing drug concentrations in different tissues over time, allowing for the calculation of tissue-to-plasma ratios. This information is critical for understanding if the compound reaches its intended site of action and to assess potential off-target accumulation.

While specific tissue distribution data for this compound was not found, studies on related compounds or unlabeled trametinib in mice have shown distribution to various tissues, including the circulatory system and visceral tissues researchgate.net.

Excretion Pathway Characterization Using Stable Isotope Tracers

Characterizing the excretion pathways is a fundamental part of preclinical ADME studies. This involves determining how the compound and its metabolites are eliminated from the body, primarily through urine and feces researchgate.netresearchgate.net. Stable isotope tracers, such as deuterium (B1214612) (D) or Carbon-13 (¹³C), are invaluable tools for these studies researchgate.netnih.govnih.gov. By labeling the compound with a stable isotope (like in this compound), researchers can distinguish the administered compound and its metabolites from endogenous compounds using techniques like mass spectrometry nih.govmetsol.comembopress.org.

Mass balance studies, often employing radiolabeled or stable isotope-labeled compounds, are conducted to account for the administered dose. These studies involve collecting all excreta (urine and feces) over a defined period after administration and quantifying the amount of the labeled compound and its metabolites present researchgate.net. This helps determine the primary routes of excretion and the extent of recovery of the administered dose researchgate.net.

Isotope Tracing Applications for Comprehensive Metabolic Fate Elucidation of Trametinib

Utilization of Trametinib-d6 for Unambiguous Metabolite Identification

The use of stable isotope-labeled internal standards like this compound is a cornerstone of quantitative analysis in drug metabolism studies. By incorporating deuterium (B1214612) atoms into the Trametinib (B1684009) molecule, researchers can distinguish the drug and its metabolites from endogenous compounds during mass spectrometry analysis.

Differentiation of Endogenous Compounds from Drug-Related Metabolites

In complex biological matrices such as plasma, urine, or tissue extracts, numerous endogenous compounds are present that can interfere with the detection and identification of drug metabolites. Utilizing this compound allows for a clear differentiation. When the labeled drug is administered, its metabolites will retain the deuterium label(s), resulting in a predictable mass shift compared to their unlabeled counterparts and endogenous compounds. This mass shift enables analysts to selectively detect and identify drug-related species using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This is particularly important when metabolites have similar fragmentation patterns or chromatographic behavior to endogenous substances.

Structural Elucidation of Novel or Minor Metabolites Formed In Vitro and In Vivo

Stable isotope labeling with this compound significantly aids in the structural elucidation of metabolites, including novel or minor ones that may be present at low concentrations. By analyzing the mass difference and fragmentation patterns of the labeled metabolites compared to the labeled parent drug, researchers can infer the elemental composition and structural modifications that occurred during metabolism. For instance, if this compound undergoes a metabolic transformation, the resulting metabolite will have a mass corresponding to the original this compound mass plus or minus the mass of the added or removed functional group, while still retaining the deuterium atoms. This isotopic signature helps confirm that the detected compound is indeed a metabolite of Trametinib. This approach is invaluable for characterizing metabolic pathways in various biological systems, including in vitro setups like liver microsomes or hepatocytes and in vivo studies in preclinical models.

Quantitative Assessment of Metabolic Flux and Turnover Using Stable Isotopes

Stable isotopes, including deuterium in this compound, are powerful tools for quantitatively assessing metabolic flux and turnover rates. While direct studies detailing this compound specifically for metabolic flux assessment were not extensively found, the principles of stable isotope tracing apply. Stable isotope tracing allows researchers to track the movement of atoms through metabolic pathways, providing insights into reaction rates and pathway activity. scbt.com

Application in Enzyme Kinetics and Reaction Phenotyping Studies

Tracing of Metabolic Intermediates and Pathways in Preclinical Models

Stable isotope tracing in preclinical models using this compound allows for the investigation of how the drug is processed within a living system. By administering this compound to animal models, researchers can track the distribution and metabolism of the labeled compound over time in various tissues and biological fluids. Analysis of labeled metabolic intermediates provides insights into the active metabolic pathways in vivo. This can help identify major clearance routes and potential sites of accumulation or transformation. While specific detailed findings on this compound tracing in preclinical models were not prominent in the search results, the general application of stable isotope labeling in such models is well-established for elucidating drug disposition and metabolism. scbt.com

Broader Academic and Methodological Implications of Trametinib D6 Research

Contribution to the Understanding of MEK Inhibitor Preclinical Pharmacology

While Trametinib-d6 itself is not studied for its pharmacological effects, its use is instrumental in accurately quantifying the parent compound, Trametinib (B1684009), in biological matrices during preclinical studies. Trametinib is a well-established MEK1 and MEK2 inhibitor with demonstrated preclinical activity in suppressing tumor growth in models harboring mutations in the MAPK pathway, including BRAF and Ras. fda.govnih.gov Accurate measurement of Trametinib concentrations using methods employing this compound as an internal standard is essential for characterizing its pharmacokinetic profile in preclinical species. veeprho.comaxios-research.comveeprho.com This pharmacokinetic data, when integrated with pharmacodynamic markers and efficacy studies, contributes to a more comprehensive understanding of the exposure-response relationship of Trametinib in preclinical models. nih.gov Thus, this compound indirectly supports the understanding of MEK inhibitor preclinical pharmacology by enabling the generation of reliable quantitative data necessary for pharmacokinetic/pharmacodynamic (PK/PD) correlations.

Advancements in Quantitative Analytical Chemistry Techniques for Drug Discovery

The availability and use of this compound as a stable isotope-labeled internal standard (SIL-IS) have contributed to the advancement of quantitative analytical chemistry techniques, particularly in the field of bioanalysis for drug discovery and development. Stable isotope labeling provides an ideal internal standard for mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its identical chemical structure and similar physicochemical properties to the analyte, Trametinib, but with a distinct mass due to the incorporated deuterium (B1214612) atoms. veeprho.comveeprho.com This allows this compound to behave analogously to Trametinib during sample preparation and analysis, effectively compensating for matrix effects, variations in extraction efficiency, and ionization variability inherent in complex biological samples like plasma. veeprho.comveeprho.com The use of this compound as an internal standard in validated LC-MS/MS methods for quantifying Trametinib in human plasma exemplifies the development of sensitive, selective, accurate, and precise bioanalytical assays crucial for drug discovery and clinical research. researchgate.netnih.govnih.gov These methodologies are vital for supporting preclinical and clinical studies by providing reliable drug concentration data.

Development of Robust Methodologies for Investigating Drug Disposition and Metabolism in Preclinical Contexts

This compound plays a key role in developing robust methodologies for investigating drug disposition and metabolism in preclinical studies. Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies are fundamental to understanding how an organism handles a drug. nuvisan.com Accurate quantification of the parent drug and its metabolites in various biological matrices (e.g., plasma, tissue, excreta) is critical for these studies. nuvisan.com Trametinib is known to undergo metabolism, primarily via deacetylation, oxidation, and glucuronidation, with excretion mainly occurring in feces. fda.govnih.govbiorxiv.org By using this compound as an internal standard in LC-MS/MS methods, researchers can accurately measure the concentration of the administered Trametinib over time in preclinical species. veeprho.comaxios-research.comveeprho.com This accurate quantification is essential for determining pharmacokinetic parameters such as clearance, volume of distribution, and half-life. Furthermore, while this compound is primarily used for quantifying the parent drug, stable isotope labeling strategies, in general, are invaluable for tracking metabolites and elucidating metabolic pathways by allowing differentiation between the parent compound and its biotransformation products using mass spectrometry. The application of this compound in bioanalytical methods underpins the development of reliable and accurate methodologies necessary for comprehensive preclinical drug disposition and metabolism studies.

Establishment of Best Practices for the Application of Stable Isotope Labeled Standards in Research

The routine use of this compound as an internal standard in quantitative bioanalysis reinforces established best practices for the application of stable isotope labeled standards in research. Stable isotope labeled compounds are widely recognized as the gold standard for internal standards in quantitative mass spectrometry due to their ability to mitigate variability and improve the accuracy and reliability of results. veeprho.comveeprho.com The successful implementation and validation of bioanalytical methods for Trametinib quantification using this compound as an internal standard, as reported in various studies, underscore the importance of incorporating SIL-IS in quantitative assays. researchgate.netnih.govnih.gov This practice aligns with regulatory guidelines for bioanalytical method validation, which emphasize the need for appropriate internal standards to ensure data quality. researchgate.netwaters.com The experience gained from utilizing this compound and similar SIL-IS in preclinical and clinical research contributes to the broader understanding and adoption of these best practices across the pharmaceutical sciences, ensuring higher confidence in the quantitative data generated to support drug development decisions.

Future Directions and Emerging Research Avenues for Deuterated Analogs

Potential for Integration with Systems Pharmacology and Modeling Approaches in Preclinical Studies

Using deuterated analogs alongside the non-deuterated parent compound allows researchers to quantify the impact of specific metabolic steps through the measurement of kinetic isotope effects (KIEs) researchgate.netresearchgate.netcolab.ws. This data can then be incorporated into systems pharmacology models to create more accurate and predictive simulations of drug behavior in vivo. Such models can help optimize dosing strategies, predict potential drug-drug interactions mediated by metabolic enzymes, and inform the design of future drug candidates researchgate.netinformaticsjournals.co.in. The application of stable isotope tracing with metabolomics technologies can also help in understanding metabolic network dynamics and facilitating ADME studies nih.gov.

Exploration of Novel Deuterium (B1214612) Labeling Strategies and Their Impact on Preclinical Research

Future research will likely explore novel deuterium labeling strategies beyond simple metabolic "soft spot" labeling. This could involve site-specific deuteration to probe the role of particular hydrogen atoms in protein binding, conformational dynamics, or even direct pharmacological activity, although the latter is less common due to the subtle nature of the deuterium isotope effect on intrinsic activity nih.govdovepress.com.

Advanced synthetic methodologies are continuously being developed to enable more precise and efficient deuterium incorporation at desired positions within complex molecules like Trametinib (B1684009) researchgate.neteurekaselect.com. These novel labeling strategies can provide researchers with a finer toolset to investigate the impact of subtle structural modifications on preclinical drug behavior, including distribution into specific tissues, interaction with transporters, and the formation of various metabolites researchgate.netcdnsciencepub.com. The use of stable isotope-labeled compounds, such as those labeled with deuterium or carbon-13, has been effective in understanding drug disposition acs.org.

Addressing Remaining Research Gaps in Drug Metabolism and Disposition Mechanisms using Advanced Isotope Techniques

Despite significant progress, research gaps remain in fully understanding complex drug metabolism and disposition mechanisms. Advanced isotope techniques, including the use of deuterated analogs in conjunction with sophisticated analytical methods like high-resolution mass spectrometry and NMR spectroscopy, are crucial for addressing these gaps nih.govacs.orgmdpi.com.

Deuterium labeling can aid in the identification and structural elucidation of novel or low-abundance metabolites that might be difficult to detect using conventional methods acs.orgmdpi.com. By observing shifts in mass and fragmentation patterns due to the incorporated deuterium, researchers can gain higher confidence in metabolite identification and map complex metabolic pathways more comprehensively acs.orgmdpi.com. This is particularly important for understanding potential off-target metabolism or the formation of reactive metabolites researchgate.netacs.orgresearchgate.net. Studies using stable isotopes can help elucidate mechanisms of drug metabolism researchgate.net.

Development of Standardized Preclinical Protocols for Deuterated Compound Application

As the use of deuterated analogs in preclinical research becomes more widespread, there is a growing need for the development of standardized protocols for their application and analysis. Standardization is crucial for ensuring the reproducibility and comparability of data generated across different laboratories and studies acs.org.

Standardized protocols should cover aspects such as the synthesis and characterization of deuterated compounds, the design of in vitro and in vivo preclinical studies utilizing these analogs, and the analytical methods for quantifying the deuterated compound, its metabolites, and assessing isotopic enrichment acs.org. Establishing such standards will facilitate the integration of data from various sources, improve the efficiency of preclinical research, and accelerate the translation of findings into clinical development acs.orgacs.org. This includes standardized extraction protocols and reproducible analysis for various compounds acs.org.

The development of standardized preclinical protocols for deuterated compound application will support the broader adoption of this valuable technology in drug discovery and contribute to a more robust and predictive preclinical evaluation process.

Q & A

Q. How should researchers design a study to evaluate Trametinib-d6’s mechanism of action in vitro?

Methodological Answer:

  • Begin with a systematic literature review to identify gaps in existing mechanistic studies (e.g., kinase inhibition profiles, downstream signaling pathways) .
  • Use controlled experiments with wild-type Trametinib as a comparator to isolate isotopic effects of deuterium substitution.
  • Employ dose-response curves to assess potency (IC50) and selectivity across MEK1/2 isoforms.
  • Validate findings using orthogonal assays (e.g., Western blotting for ERK phosphorylation, CRISPR-engineered cell lines) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal due to its sensitivity for deuterated compounds. Key parameters to validate:
    • Lower Limit of Quantification (LLOQ): ≤1 ng/mL.
    • Matrix Effects: Assess via post-column infusion in plasma/serum.
    • Stability: Evaluate under storage conditions (−80°C vs. room temperature).
  • Include an internal standard (e.g., Trametinib-d8) to correct for variability .

Q. Table 1: Example LC-MS/MS Validation Parameters for this compound

ParameterValue/Outcome
LLOQ0.5 ng/mL
Precision (CV%)≤15%
Accuracy (% Nominal)85–115%
Matrix Effect≤20% variability

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

Methodological Answer:

  • Conduct a meta-analysis of existing PK studies to identify confounding variables (e.g., dosing regimens, metabolic enzyme differences between rodents/humans) .
  • Perform allometric scaling to extrapolate interspecies differences in clearance rates.
  • Validate hypotheses using in vitro hepatocyte models to compare metabolic stability (e.g., CYP3A4 vs. CYP2C8 contributions) .

Q. What experimental strategies are critical for investigating this compound’s off-target effects in kinase signaling networks?

Methodological Answer:

  • Utilize phosphoproteomic profiling (e.g., SILAC-based mass spectrometry) to map global kinase activity changes.
  • Compare results with computational docking simulations to predict binding affinities for non-MEK targets.
  • Apply functional enrichment analysis (e.g., Gene Ontology) to prioritize pathways for validation (e.g., PI3K/AKT crosstalk) .

Q. How should researchers address discrepancies in this compound’s efficacy data between 2D vs. 3D cell culture models?

Methodological Answer:

  • Replicate experiments in physiologically relevant models (e.g., patient-derived organoids, spheroids).
  • Quantify drug penetration using confocal microscopy with fluorescently labeled this compound.
  • Apply multivariate regression to isolate variables influencing efficacy (e.g., hypoxia, extracellular matrix interactions) .

Q. What methodological considerations apply when integrating this compound into combination therapy studies?

Methodological Answer:

  • Design synergy screens (e.g., Chou-Talalay method) to evaluate interactions with PI3K or BRAF inhibitors.
  • Use longitudinal sampling to assess resistance mechanisms (e.g., MEK mutation emergence).
  • Validate findings in in vivo PDX (patient-derived xenograft) models with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Methodological Best Practices

  • Contradiction Analysis: When conflicting data arise, systematically evaluate study designs (e.g., sample size, controls) and analytical pipelines (e.g., normalization methods) before revising hypotheses .
  • Reproducibility: Document all protocols in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance: For preclinical studies, ensure animal welfare standards (e.g., 3Rs: Replacement, Reduction, Refinement) and obtain institutional approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trametinib-d6
Reactant of Route 2
Reactant of Route 2
Trametinib-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.